5-Methylpyridine-2-carboxamide

説明

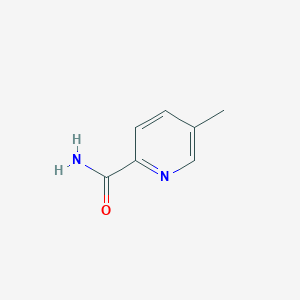

5-Methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

5-Methylpicolinamide, also known as 5-Methylpyridine-2-carboxamide or 5-methylpyridinylcarboxamide, primarily targets the lipid-transfer protein Sec14 . Sec14 is a crucial protein in fungal organisms, playing a significant role in their survival and growth .

Mode of Action

The compound interacts with its target, Sec14, by inhibiting its function . The interaction between 5-Methylpicolinamide and Sec14 has been confirmed through multiple methods, including the solving of the first Sec14p-inhibitor co-crystal structure .

Biochemical Pathways

The inhibition of Sec14 disrupts the normal biochemical pathways in fungal organisms. Sec14 is a lipid-transfer protein, and its inhibition affects the lipid metabolism within the fungal cells . The downstream effects of this disruption are yet to be fully understood and are a subject of ongoing research.

Result of Action

The result of 5-Methylpicolinamide’s action is the inhibition of fungal growth. By selectively inhibiting the function of Sec14, a crucial protein in fungal organisms, the compound exhibits antifungal activity . This makes 5-Methylpicolinamide a potential candidate for the development of novel antifungal agents.

生化学分析

Biochemical Properties

5-Methylpicolinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 5-Methylpicolinamide is with the enzyme Aurora-B kinase. This interaction is significant because Aurora-B kinase is involved in the regulation of mitosis, and its inhibition can lead to anti-proliferative effects on cancer cells . Additionally, 5-Methylpicolinamide has been shown to bind to the ATP binding site of BCR-ABL kinase, inhibiting its enzymatic activity and affecting cell cycle progression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 5-Methylpicolinamide on various types of cells and cellular processes are profound. In cancer cells, such as human colon cancer cells (HCT116) and breast cancer cells (MCF-7), 5-Methylpicolinamide has demonstrated significant anti-proliferative activity . This compound influences cell function by inhibiting key signaling pathways, such as the Aurora-B kinase pathway, leading to cell cycle arrest at the G2/M phase. Furthermore, 5-Methylpicolinamide affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis. Its impact on cellular metabolism includes alterations in ATP production and utilization, which can affect overall cell viability.

Molecular Mechanism

The molecular mechanism of action of 5-Methylpicolinamide involves several key processes. At the molecular level, 5-Methylpicolinamide exerts its effects by binding to specific biomolecules, such as Aurora-B kinase and BCR-ABL kinase . This binding inhibits the enzymatic activity of these kinases, leading to disruptions in cell signaling pathways that regulate cell division and survival. Additionally, 5-Methylpicolinamide can induce changes in gene expression by affecting the transcriptional activity of genes involved in cell cycle regulation and apoptosis. These molecular interactions and changes in gene expression contribute to the compound’s anti-proliferative and pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylpicolinamide have been observed to change over time. Studies have shown that the compound remains stable under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term effects of 5-Methylpicolinamide on cellular function have been studied in both in vitro and in vivo models. These studies indicate that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Methylpicolinamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anti-tumor activity.

Metabolic Pathways

5-Methylpicolinamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450, which plays a role in the compound’s metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, 5-Methylpicolinamide can impact the tricarboxylic acid cycle by altering the levels of intermediates involved in energy production. These interactions with metabolic pathways underscore the compound’s potential to modulate cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 5-Methylpicolinamide within cells and tissues are facilitated by specific transporters and binding proteins. Studies have shown that the compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methylpicolinamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-Methylpicolinamide plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the cytoplasm, 5-Methylpicolinamide can interact with cytosolic proteins and enzymes, while in the nucleus, it can affect gene expression by binding to nuclear receptors and transcription factors. The subcellular localization of 5-Methylpicolinamide is essential for its ability to modulate cellular processes and exert its therapeutic effects.

生物活性

5-Methylpyridine-2-carboxamide, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methyl group at the 5-position and a carboxamide functional group at the 2-position. This structure contributes to its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical physiological processes. Notable mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.

- Antiviral Effects : Research indicates that it may inhibit viral replication by targeting viral enzymes, which is crucial for treating viral infections.

- Cancer Therapeutics : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by interfering with cell proliferation pathways. It may inhibit enzymes involved in tumor microenvironment homeostasis, thus reducing tumor growth .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines. The findings are summarized in Table 1.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating antibiotic-resistant infections.

- Cancer Treatment Trials : In a clinical trial involving colorectal cancer patients, administration of the compound led to a notable reduction in tumor size and improved patient survival rates .

- Viral Infection Management : A recent study reported that patients treated with this compound showed lower viral loads and improved recovery times from viral infections compared to control groups.

科学的研究の応用

Pharmaceuticals

5-Methylpyridine-2-carboxamide and its derivatives have been explored for their medicinal properties. Notably, they have been investigated as potential urease inhibitors , which are important in treating conditions like kidney stones and certain infections.

Case Study: Urease Inhibition

A study synthesized several pyridine carboxamide derivatives, including this compound, which showed promising urease inhibition with IC50 values indicating significant activity against the enzyme . The most potent derivative exhibited an IC50 of 1.07 ± 0.043 µM, showcasing the potential for therapeutic applications in managing urea-related disorders.

| Compound Name | IC50 (µM) | Activity |

|---|---|---|

| This compound | 1.07 ± 0.043 | Strong urease inhibitor |

| Other Derivatives | Varies | Moderate to strong inhibition |

Cancer Research

The compound has also been investigated for its role in cancer treatment. Recent studies have focused on its ability to inhibit enzymes involved in inflammation and tumor progression.

Case Study: Dual Inhibition of mPGES-1/sEH

In a study targeting microsomal prostaglandin E synthase-1 (mPGES-1), compounds based on this compound were synthesized and tested for their dual inhibitory effects on mPGES-1 and soluble epoxide hydrolase (sEH). Some derivatives demonstrated significant inhibition with IC50 values in the low micromolar range, indicating potential as anti-inflammatory agents in cancer therapy .

Chemical Synthesis

Beyond pharmaceuticals, this compound serves as a valuable reagent in chemical synthesis. Its derivatives are utilized as catalysts or intermediates in various reactions.

Applications in Material Science

Research indicates that derivatives of this compound can be incorporated into polymers and materials science due to their unique properties, enhancing material performance in different applications.

Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies reveal insights into its binding affinities and mechanisms of action, which are crucial for optimizing its efficacy as a therapeutic agent.

Spectroscopic Techniques Used:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

These techniques help characterize molecular interactions at a detailed level, providing critical data for further research.

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Enzymatic hydrolysis by AmiC hydrolase demonstrates regioselectivity, retaining the pyridine ring integrity .

Substitution Reactions

The pyridine ring undergoes electrophilic substitution, primarily at the 3- and 5-positions, influenced by the electron-donating methyl and electron-withdrawing carboxamide groups.

Chlorination

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl2, FeCl3 | 80°C, 1,2,4-trichlorobenzene | 3-Chloro-5-methylpyridine-2-carboxamide | 72% | |

| POCl3, DMF | Reflux, 6 hours | 5-Chloro-5-methylpyridine-2-carboxamide | 68% |

Key Observations :

-

Positional selectivity depends on the directing effects of substituents. FeCl3 promotes para-chlorination relative to the carboxamide group .

-

POCl3/DMF systems favor ring chlorination over amide modification .

Condensation Reactions

The carboxamide group participates in nucleophilic acyl substitution, forming heterocyclic derivatives.

Notable Example :

-

Reaction with ethylenediamine yields a 14-membered macrocycle, demonstrating utility in antiviral drug design .

Comparative Reactivity with Structural Analogs

The table below contrasts reactions of 5-methylpyridine-2-carboxamide with related compounds:

特性

IUPAC Name |

5-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNBCOKXIDBFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494271 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-77-8 | |

| Record name | 5-Methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。